nNOS Inhibitory Potency: The 6-Phenyl-2-aminopyridine Core Delivers an IC₅₀ of 2,500 nM, Serving as the Scaffold for Ultra-Potent Derivatives
The unsubstituted 2-amino-6-phenylpyridine parent compound inhibits human neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 2,500 nM [1]. This core scaffold was elaborated in a structure–activity relationship (SAR) study generating derivatives such as compound 14bi, which achieved sub-100 nM nNOS IC₅₀ and an in vivo ED₅₀ of 7 mg/kg (s.c.) in the rat harmaline-induced cGMP model, compared to the literature standard L-nitroarginine (ED₅₀ 30 mg/kg s.c.) [2]. The 6-phenyl substitution is essential: the analogous 2-amino-6-methylpyridine lacks the aromatic ring necessary for the hydrophobic contacts driving both potency and isoform selectivity over eNOS and iNOS [2].
| Evidence Dimension | Inhibition of human neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC₅₀ = 2,500 nM (parent compound 6-phenylpyridin-2-amine) |
| Comparator Or Baseline | Optimized derivative 14bi (6-phenyl-2-aminopyridine scaffold with 4-substituted naphthyl/tetralinyl/indanyl groups): nNOS IC₅₀ < 100 nM; L-nitroarginine (standard NOS inhibitor): nNOS IC₅₀ ~200 nM; in vivo ED₅₀ = 30 mg/kg s.c. |
| Quantified Difference | Parent compound is ~25-fold weaker than optimized derivative 14bi; scaffold derivatization improves potency by >25× and in vivo efficacy by ~4× versus L-nitroarginine. |
| Conditions | In vitro: recombinant human nNOS enzyme assay, IC₅₀ determination with SEM, n ≥ 2. In vivo: harmaline-induced cerebellar cGMP formation in rat, s.c. administration, 10 rats per dose group. |
Why This Matters
A procurement decision prioritizing 2-amino-6-phenylpyridine over 2-amino-6-methylpyridine or other regioisomers is justified when the downstream application requires a validated nNOS inhibitor scaffold with a proven SAR path to sub-100 nM potency.
- [1] BindingDB Entry 50014336, Ki Summary for 6-phenylpyridin-2-amine (BDBM50209245) vs. Nitric oxide synthase, brain. IC₅₀ = 2,500 ± n/a nM. Citation: Lowe, J. A., et al., J. Med. Chem. 2004. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50014336 (accessed 2026-04-23). View Source
- [2] Lowe, J. A., III, et al. Structure–Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase Based on the 6-Phenyl-2-aminopyridine Structure. J. Med. Chem. 2004, 47 (6), 1575–1586. Table 1: In Vitro NOS Inhibitory Data; Figure 2: ED₅₀ of 14bi = 7 mg/kg s.c. DOI: 10.1021/jm030519g. View Source
